molecular formula C9H9F2NO B2521277 3-(2,3-Difluorophenyl)azetidin-3-ol CAS No. 1227617-02-8

3-(2,3-Difluorophenyl)azetidin-3-ol

Cat. No. B2521277
Key on ui cas rn: 1227617-02-8
M. Wt: 185.174
InChI Key: RQNDOAYWHUWALP-UHFFFAOYSA-N
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Patent
US08586572B2

Procedure details

Trifluoroacetic acid (2 ml) was added to a solution of tert-butyl 3-(2,3-difluorophenyl)-3-hydroxyazetidine-1-carboxylate (0.80 g, 2.80 mmol) in dichloromethane (30 ml). The reaction mixture was stirred at ambient temperature for 1 h. The solvent was evaporated and the crude product was purified on a Biotage Isolute SCX-3 SPE column (washed with methanol and eluted with methanol/triethylamine, 4:1) to give the title compound (0.52 g). MS m/z (rel. intensity, 70 eV) 185 (M+, 1), 141 (68), 127 (bp), 114 (82), 63 (40).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[F:8][C:9]1[C:14]([F:15])=[CH:13][CH:12]=[CH:11][C:10]=1[C:16]1([OH:27])[CH2:19][N:18](C(OC(C)(C)C)=O)[CH2:17]1>ClCCl>[F:8][C:9]1[C:14]([F:15])=[CH:13][CH:12]=[CH:11][C:10]=1[C:16]1([OH:27])[CH2:19][NH:18][CH2:17]1

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
0.8 g
Type
reactant
Smiles
FC1=C(C=CC=C1F)C1(CN(C1)C(=O)OC(C)(C)C)O
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the crude product was purified on a Biotage Isolute SCX-3 SPE column (washed with methanol and eluted with methanol/triethylamine, 4:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(C=CC=C1F)C1(CNC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.52 g
YIELD: CALCULATEDPERCENTYIELD 100.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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